3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one
Description
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by two aromatic rings: a 4-(dimethylamino)phenyl group (ring A) and a 2-thienyl group (ring B). Its molecular formula is C₁₅H₁₅NOS, with a molecular weight of 257.35 g/mol . The compound exhibits stereospecificity in its (2E)-configuration, confirmed by single-crystal X-ray diffraction studies . The dimethylamino group on ring A is electron-donating, while the thienyl group on ring B introduces sulfur-based heteroaromaticity, influencing both electronic and photophysical properties. This compound has been explored for applications in materials science, such as laser dyes, and in biological studies due to its structural similarity to bioactive chalcones .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group enhances electron density on ring A, contrasting with electron-withdrawing groups (e.g., SO₂Me in MSPPP) .
Photophysical Properties
Key Observations :
Key Observations :
- Substitutions at the para position of ring B with electronegative groups (e.g., F in 2j) improve inhibitory activity. The thienyl group’s moderate electronegativity may offer balanced interactions .
Crystallographic and Solid-State Properties
Key Observations :
- The thienyl group’s sulfur atom may disrupt traditional hydrogen-bonding networks seen in nitro- or hydroxy-substituted chalcones .
Biological Activity
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one, a compound belonging to the chalcone class, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H13N
- Molecular Weight : 199.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study reported its efficacy against Leishmania amazonensis, with an effective dose (ED50) of approximately 3.0 ± 0.3 µmol/L .
Anticancer Properties
Chalcones are known for their anticancer potential. The compound has shown remarkable activity against hepatocellular carcinoma cells. In a study comparing new thienyl-substituted acrylonitriles, derivatives of this compound exhibited IC50 values below those of established drugs like sorafenib, indicating strong anti-proliferative effects on cancer cells .
Table 1: Anticancer Activity of Chalcone Derivatives
Trypanocidal and Leishmanicidal Activity
In studies focusing on parasitic diseases, the compound demonstrated significant trypanocidal activity against Trypanosoma cruzi, outperforming standard treatments like Crystal Violet by an impressive margin (8.8-fold higher activity) . This suggests potential as a therapeutic agent for Chagas disease.
The biological activities of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, as evidenced by increased caspase-3 activity .
- Inhibition of Kinases : It acts as a multi-kinase inhibitor, particularly against VEGFR-2, which is crucial for tumor angiogenesis and growth .
- Radical Scavenging Properties : The phenolic groups in chalcones contribute to their ability to quench free radicals, enhancing their antioxidant capacity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assessment : A study evaluated cytotoxicity on V79 cells using multiple endpoints such as nucleic acid content and tetrazolium reduction assays. The results indicated that the compound was less toxic to mammalian cells compared to its efficacy against trypanosomatids .
- Structural Analysis : Crystal structure analysis revealed nearly planar geometry conducive to π–π stacking interactions, which may enhance its biological activity through better binding with target proteins .
- 3D-QSAR Studies : Pharmacophore modeling and quantitative structure–activity relationship (QSAR) analyses have been performed to identify structural features responsible for its inhibitory activity against human monoamine oxidase B (hMAO-B).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
